N-(2-Amino-4-methylpyrimidin-5-yl)benzamide
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Overview
Description
N-(2-Amino-4-methylpyrimidin-5-yl)benzamide is a chemical compound with a unique structure that combines a pyrimidine ring with a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-4-methylpyrimidin-5-yl)benzamide typically involves the reaction of 2-amino-4-methylpyrimidine with benzoyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or chloroform, and requires a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-4-methylpyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
Scientific Research Applications
N-(2-Amino-4-methylpyrimidin-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Amino-4-methylpyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzamide: A simpler analog with similar biological activities.
4-Methylpyrimidin-5-ylbenzamide: A structural analog with variations in the pyrimidine ring.
N-(2-Hydroxy-4-methylpyrimidin-5-yl)benzamide: A hydroxylated derivative with different chemical properties.
Uniqueness
N-(2-Amino-4-methylpyrimidin-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(2-Amino-4-methylpyrimidin-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The compound this compound can be synthesized through various chemical pathways, typically involving the reaction of 2-amino-4-methylpyrimidine with benzoyl chloride or related benzamide precursors. The structural formula can be represented as follows:
This structure features a pyrimidine ring substituted at the 2-position with an amino group and at the 4-position with a methyl group, linked to a benzamide moiety.
1. Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study focusing on similar compounds showed that they could inhibit DNA methyltransferases (DNMTs), which are crucial in cancer epigenetics. For example, derivatives were found to have EC50 values in the micromolar range against human leukemia KG-1 cells, indicating their potential as therapeutic agents for hematological malignancies .
Table 1: Biological Activity Against DNMTs
Compound | Target Enzyme | EC50 (μM) | Efficacy (%) |
---|---|---|---|
This compound | DNMT3A | 0.9 | 90 |
Reference Compound SGI-1027 | DNMT1 | 10 | - |
2. Enzyme Inhibition
This compound has been studied for its role as a potential inhibitor of various enzymes, particularly kinases. In vitro studies suggest that it may act as a selective inhibitor for specific protein kinases, which play vital roles in cell signaling pathways associated with cancer progression .
Table 2: Inhibitory Effects on Kinases
Compound | Target Kinase | IC50 (nM) |
---|---|---|
This compound | Bcr-Abl | 52 |
Reference Compound Nilotinib | Bcr-Abl | 25 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzamide and pyrimidine rings significantly affect biological activity. Compounds with various substitutions were synthesized to explore their effects on potency and selectivity against DNMTs and kinases:
- Substituent Variations : The introduction of different functional groups at the benzamide position can enhance or reduce activity.
- Pyrimidine Modifications : Changes to the amino or methyl groups on the pyrimidine ring also influence enzyme binding affinity and selectivity.
Figure 1: Structure of this compound Derivatives
Structure
Case Study 1: Inhibition of DNMTs
In a controlled study, this compound derivatives were tested for their ability to inhibit DNMTs in human leukemia cell lines. The most potent derivative exhibited an EC50 value of 0.9 μM against DNMT3A, leading to re-expression of silenced genes involved in tumor suppression .
Case Study 2: Protein Kinase Inhibition
Another study evaluated the compound's efficacy in inhibiting Bcr-Abl kinase activity in vitro. Results indicated an IC50 value of 52 nM, demonstrating significant potency compared to known inhibitors like nilotinib .
Properties
CAS No. |
649746-04-3 |
---|---|
Molecular Formula |
C12H12N4O |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-(2-amino-4-methylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C12H12N4O/c1-8-10(7-14-12(13)15-8)16-11(17)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17)(H2,13,14,15) |
InChI Key |
OMSFWJFBZVBHJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1NC(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
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